2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone 2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone
Brand Name: Vulcanchem
CAS No.: 172926-30-6
VCID: VC0017356
InChI: InChI=1S/C9H14ClNO5/c1-15-9-8(14)6-7(13)4(16-9)3-11(6)5(12)2-10/h4,6-9,13-14H,2-3H2,1H3/t4-,6+,7-,8+,9+/m1/s1
SMILES: COC1C(C2C(C(O1)CN2C(=O)CCl)O)O
Molecular Formula: C9H14ClNO5
Molecular Weight: 251.66 g/mol

2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone

CAS No.: 172926-30-6

VCID: VC0017356

Molecular Formula: C9H14ClNO5

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone - 172926-30-6

Description

The search results include patents for compounds such as "水杨醛-磺胺衍生物" (salicylaldehyde-sulfonamide derivatives) and "达玛烷型三萜衍生物" (dammarane-type triterpene derivatives), highlighting their synthesis and potential use in anticancer drugs . Additionally, other compounds listed include complex chemical structures with various substituents like chlorine, fluorine, and hydroxyl groups, indicating a focus on creating diverse chemical entities for research . One similar compound is (alphaR)-4-Chloro-alpha-(chloromethyl)benzenemethanol .

Given the available search results, a precise definition and specific details regarding "2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone" cannot be provided.

CAS No. 172926-30-6
Product Name 2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone
Molecular Formula C9H14ClNO5
Molecular Weight 251.66 g/mol
IUPAC Name 2-chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-yl]ethanone
Standard InChI InChI=1S/C9H14ClNO5/c1-15-9-8(14)6-7(13)4(16-9)3-11(6)5(12)2-10/h4,6-9,13-14H,2-3H2,1H3/t4-,6+,7-,8+,9+/m1/s1
Standard InChIKey OOLIJRCIVXLOFW-WTZHZCGUSA-N
SMILES COC1C(C2C(C(O1)CN2C(=O)CCl)O)O
Canonical SMILES COC1C(C2C(C(O1)CN2C(=O)CCl)O)O
Synonyms [1R-(3-exo,4-endo,8-syn)]-6-(Chloroacetyl)-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octane-4,8-diol;
PubChem Compound 11097050
Last Modified Jul 17 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator